(2-Oxopropyl)carbamyl chloride
Description
Properties
CAS No. |
21777-48-0 |
|---|---|
Molecular Formula |
C4H6ClNO2 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
N-(2-oxopropyl)carbamoyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)2-6-4(5)8/h2H2,1H3,(H,6,8) |
InChI Key |
AQOHAPCKXDTBSY-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for N Acetyl N Methylcarbamoyl Chloride and Analogues
Established Synthetic Pathways for Carbamoyl (B1232498) Chlorides
The construction of the carbamoyl chloride functional group is a cornerstone for the synthesis of N-acetyl-N-methylcarbamoyl chloride. Historically, this has been dominated by the use of phosgene (B1210022) and its derivatives, though alternative routes have been developed to circumvent the handling of this hazardous gas.
Phosgenation Routes and Alternatives for N-Alkylcarbamoyl Chlorides
The most direct and widely utilized method for preparing N-substituted carbamoyl chlorides is the reaction of a corresponding amine with phosgene (COCl₂). wikipedia.org For N,N-disubstituted carbamoyl chlorides, a secondary amine is treated with phosgene, resulting in the desired product and a hydrochloride salt of the amine. wikipedia.org The reaction with a secondary monoalkylamine and phosgene is a known route to produce N-aliphatic-thio-N-alkyl carbamoyl chlorides. google.com This process is highly efficient and is a foundational industrial method for producing key intermediates for various sectors, including pharmaceuticals and agriculture. pharmtech.com
The reaction proceeds as follows: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org
Due to the extreme toxicity of phosgene gas, several safer, solid or liquid substitutes have been developed and are commonly used in laboratory and industrial settings. newdrugapprovals.org These alternatives often generate phosgene in situ or act as phosgene equivalents.
| Phosgene Substitute | Chemical Name | State at Room Temp. | Key Features |
| Diphosgene | Trichloromethyl chloroformate | Liquid | Behaves similarly to phosgene in most transformations. sigmaaldrich.com |
| Triphosgene (B27547) | Bis(trichloromethyl) carbonate (BTC) | Crystalline Solid | Considered a safer alternative to gaseous phosgene; decomposes to phosgene upon heating or with nucleophiles. newdrugapprovals.orgnih.gov It can be used to prepare carbamoyl chlorides from nitrogen nucleophiles. nih.gov |
| S,S-Dimethyl Dithiocarbonate | DMDTC | Liquid | A non-phosgene carbonylating reagent used in a multi-step process to yield carbamoyl chlorides. researchgate.net |
The use of triphosgene, for instance, allows for the in situ generation of phosgene, which can then react with an amine to form the carbamoyl chloride. google.com This approach mitigates the risks associated with storing and handling large quantities of gaseous phosgene. google.com Another alternative involves using S,S-dimethyl dithiocarbonate as a carbonylating agent, which, through a series of steps including halogenation, can produce N,N-dimethylcarbamoyl chloride. researchgate.net
Generation from Isocyanates and Hydrogen Chloride
An alternative pathway to carbamoyl chlorides, particularly for N-monosubstituted variants, involves the addition of hydrogen chloride (HCl) to an isocyanate (RNCO). wikipedia.org This reaction establishes an equilibrium between the reactants and the carbamoyl chloride product. nih.gov
The general reaction is: RNCO + HCl ⇌ RNHCOCl wikipedia.orgnih.gov
This method is particularly useful for creating carbamoyl chlorides that retain an N-H bond, which is a key structural feature for subsequent derivatization steps, such as acylation. wikipedia.org While the parent carbamoyl chloride (H₂NCOCl) is remarkably stable, N-substituted versions formed via this route are less studied but represent a viable synthetic strategy. nih.gov
Strategies for N-Acylation in Carbamoyl Chloride Synthesis
To arrive at N-acetyl-N-methylcarbamoyl chloride, an acetyl group must be introduced onto the nitrogen atom. This can be achieved through various N-acylation strategies.
Acyl Halide Reactions for N-Acyl Derivatization
A standard and versatile method for N-acylation is the reaction of an amine or a related nitrogen-containing substrate with an acyl halide, such as acetyl chloride. This reaction is a common transformation in organic synthesis. For instance, N-acyl diamine derivatives can be synthesized via N-acylation of symmetrical diamines using an acyl chloride. nih.gov In the context of synthesizing N-acetyl-N-methylcarbamoyl chloride, one could envision a two-step process: first, the formation of N-methylcarbamoyl chloride, followed by its N-acylation using acetyl chloride in the presence of a base. A similar strategy is employed in the synthesis of ribonucleoside derivatives, where N-free intermediates are treated with acetyl chloride in pyridine (B92270) to yield N-acetyl products. acs.org
A proposed direct synthesis of N-acetyl-N-methylcarbamoyl chloride involves the reaction of acetic acid with methylcarbamoyl chloride, facilitated by a tertiary organic base. vulcanchem.com This suggests a single-pot procedure where the acylating agent is generated or activated in the reaction mixture.
Multi-component Reaction Approaches to N-Acylated Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules, including N-acylated systems. researchgate.netacs.org While not a direct synthesis for N-acetyl-N-methylcarbamoyl chloride itself, MCRs represent a powerful strategy for creating N-acylated structures. For example, a copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones produces N-acyl amidines. acs.org The Ugi and Passerini reactions are other prominent examples of MCRs that are widely used in pharmaceutical chemistry to generate libraries of complex, often N-acylated, compounds. nih.gov These reactions highlight the potential for convergent synthesis strategies in accessing highly functionalized molecules.
Specialized Synthetic Transformations for N-Acetyl-N-methylcarbamoyl Chloride Derivatives
The synthesis of N-acetyl-N-methylcarbamoyl chloride and its close analogues often involves the combination of the principles outlined above. The synthesis can be tailored to introduce specific functionalities. For example, N-(1-tosylalkyl)carbamoyl chlorides can be isolated in high yield by reacting S-ethyl N-(1-tosylalkyl)thiocarbamates with chlorine under anhydrous conditions. researchgate.net
The synthesis of related compounds provides insight into the reactivity of the target molecule's precursors. N-ethyl-N-methyl carbamoyl chloride is a common reagent used in the synthesis of carbamates, such as the drug Rivastigmine, by reacting it with the appropriate alcohol, often catalyzed by a Lewis acid like zinc chloride. scirp.orgresearchgate.net This demonstrates the utility of N-alkyl-N-methylcarbamoyl chlorides as key intermediates.
A plausible synthetic route to N-acetyl-N-methylcarbamoyl chloride could therefore involve:
Formation of N-methylamine hydrochloride: Reacting methylamine (B109427) with HCl.
Phosgenation: Reacting the N-methylamine salt with phosgene or a phosgene equivalent (like triphosgene) to form N-methylcarbamoyl chloride.
N-Acetylation: Reacting the N-methylcarbamoyl chloride with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base to yield the final product, N-acetyl-N-methylcarbamoyl chloride.
This step-wise approach allows for controlled introduction of the required functional groups, leading to the desired N-acylated carbamoyl chloride.
Synthesis of Halogenated N-Acetyl-N-methylcarbamoyl Derivatives
The introduction of halogen atoms into N-acetyl-N-methylcarbamoyl derivatives can significantly alter their chemical reactivity and utility as synthetic precursors. While direct halogenation of N-acetyl-N-methylcarbamoyl chloride is not extensively documented, analogous syntheses of halogenated N-acyl compounds provide established routes. For instance, the synthesis of halogenated oligo-N-methylpyrrole-carboxamide derivatives has been successfully achieved, offering insights into potential synthetic pathways. clockss.org
One common strategy involves the use of halogenating agents on a suitable precursor. For example, N-chlorosuccinimide (NCS) has been employed for the chlorination of N-methylpyrrole derivatives. clockss.org This suggests a plausible route for the synthesis of chlorinated N-acetyl-N-methylcarbamoyl derivatives could involve the reaction of N-acetyl-N-methylacetamide with a suitable chlorinating agent prior to the formation of the carbamoyl chloride.
Another approach involves the synthesis from halogenated starting materials. The Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been used to derivatize halogenated N-acetyl diazocines. nih.gov This reaction demonstrates the utility of halogenated N-acetylated compounds as substrates for palladium-catalyzed cross-coupling reactions. While this example focuses on a different molecular scaffold, the principles can be extrapolated to the synthesis of more complex N-acetyl-N-methylcarbamoyl analogues from halogenated precursors.
The synthesis of N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide (7a) further illustrates the incorporation of halogenated moieties into complex structures containing a methylcarbamoyl group. mdpi.com In this multi-step synthesis, the halogenated aryl amine serves as a key building block.
The following table summarizes potential synthetic strategies for halogenated N-acetyl-N-methylcarbamoyl derivatives based on analogous reactions found in the literature.
| Precursor Type | Reagent/Reaction | Potential Product | Reference |
| N-acylated amine | N-Halosuccinimide | Halogenated N-acetyl-N-methylacetamide | clockss.org |
| Halogenated N-acetylated compound | Buchwald-Hartwig amination | Amino-substituted N-acetyl-N-methylcarbamoyl derivative | nih.gov |
| Halogenated aryl amine | Acylation with a suitable acyl chloride | Halogenated aryl N-acetyl-N-methylcarbamoyl derivative | mdpi.com |
Role of Catalysts and Reagents in Directed Synthesis
The directed synthesis of N-acetyl-N-methylcarbamoyl chloride and its analogues is highly dependent on the judicious selection of catalysts and reagents. These components are essential for controlling reaction pathways, improving yields, and ensuring the formation of the desired product.
Phosgene and its Equivalents: The formation of the carbamoyl chloride functional group typically involves the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent. A documented synthesis of N-Methylcarbamoyl-N-methylcarbamoyl chloride utilizes a cold solution of phosgene in dichloroethane reacted with sym-dimethylurea. prepchem.com Triphosgene, a solid and safer alternative to gaseous phosgene, is also commonly used for the preparation of carbamoyl chlorides. google.com The reaction of an amine with triphosgene in the presence of an inorganic base and a halogenated organic solvent can yield the corresponding carbamoyl chloride. google.com
Catalysts for Carbamate (B1207046) Formation: While not directly involved in the synthesis of the carbamoyl chloride itself, catalysts play a crucial role in the subsequent reactions of these compounds to form carbamates. Zinc chloride (ZnCl₂) has been demonstrated as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. researchgate.netresearchgate.net This highlights the importance of Lewis acid catalysis in activating the carbamoyl chloride for nucleophilic attack.
Bases in Synthesis: The choice of base is critical in many synthetic steps. In the synthesis of thiazole-5-carboxamide (B1230067) derivatives, various bases such as pyridine, triethylamine (B128534), and inorganic bases (Na₂CO₃, K₂CO₃, NaHCO₃) were trialed, with N,N-diisopropylethylamine providing the best yields in the amidation step. mdpi.com The use of a base like triethylamine or sodium hydride is also noted in the synthesis of carbamates from carbamoyl chlorides and phenols. nih.gov
Reagents for Derivatization: The synthetic utility of N-acetyl-N-methylcarbamoyl chloride lies in its ability to be converted into a wide range of derivatives. For instance, the reaction with amines leads to the formation of ureas. The conversion of Ornithine to Arginine analogues can involve reagents like N-Benzyl-N'-methylcarbamoyl chloride, synthesized from bis(trichloromethyl)carbonate, pyridine, and N-methylbenzylamine. bath.ac.uk Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, utilize halogenated precursors to introduce new functionalities. nih.gov
The following table outlines key catalysts and reagents and their roles in the synthesis and derivatization of N-acetyl-N-methylcarbamoyl chloride and its analogues.
| Catalyst/Reagent | Role in Synthesis | Example Reaction | Reference |
| Phosgene/Triphosgene | Formation of carbamoyl chloride | Reaction with a secondary amine | prepchem.comgoogle.com |
| Zinc Chloride | Catalysis of carbamate formation | Reaction of carbamoyl chloride with alcohol | researchgate.netresearchgate.net |
| N,N-Diisopropylethylamine | Base in amidation reactions | Synthesis of amide derivatives | mdpi.com |
| Palladium Catalysts | Cross-coupling reactions | Buchwald-Hartwig amination of halogenated precursors | nih.gov |
| N-Halosuccinimide | Halogenating agent | Chlorination of N-acyl compounds | clockss.org |
Reaction Mechanisms and Kinetic Studies of N Acetyl N Methylcarbamoyl Chloride
Mechanistic Investigations of Carbamoyl (B1232498) Chloride Reactions
The solvolysis of carbamoyl chlorides—their reaction with a solvent that also acts as the nucleophile—is a primary method for investigating their reaction pathways. researchgate.net These reactions typically proceed via substitution at the carbonyl carbon, resulting in the displacement of the chloride ion. researchgate.net
The solvolysis of N,N-disubstituted carbamoyl chlorides is generally understood to proceed through a dissociative, unimolecular (Sₙ1) mechanism. researchgate.netnih.gov This pathway involves the rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate, which is then rapidly attacked by the solvent (e.g., water or alcohol). researchgate.net
Key indicators for the Sₙ1 mechanism in carbamoyl chloride solvolysis include:
Positive Entropies of Activation (ΔS≠): A positive value, such as the +5.6 cal·mol⁻¹·K⁻¹ observed for the hydrolysis of N,N-dimethylcarbamoyl chloride, suggests a transition state that is more disordered than the reactants, which is characteristic of an ionization process. nih.gov In contrast, bimolecular (Sₙ2) reactions typically exhibit large negative ΔS≠ values due to the association of two reactant molecules in the transition state. researchgate.net
Solvent Effects: Reactions following an Sₙ1 pathway are highly sensitive to the ionizing power of the solvent. mdpi.com The Grunwald-Winstein equation is often applied to correlate solvolysis rates with solvent parameters, where a high sensitivity to solvent ionizing power (a large m value) supports an Sₙ1 mechanism. nih.govmdpi.com
Kinetic Solvent Isotope Effects (KSIE): The ratio of reaction rates in a protic solvent versus its deuterated counterpart (kH/kD) can also be diagnostic. For Sₙ1 pathways, KSIE values are typically low (around 1.2 to 1.5), whereas bimolecular pathways involving general-base catalysis by the solvent show higher values (kH/kD > 1.7). nih.gov
While the Sₙ1 pathway dominates in solvolysis, a competing bimolecular (Sₙ2) or an addition-elimination mechanism can be induced. For instance, the addition of a strong nucleophile, such as an amine, can lead to a second-order reaction pathway that coexists with the unimolecular solvolysis. researchgate.netnih.gov In less polar solvents or with less reactive substrates, an associative mechanism where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate prior to the departure of the leaving group becomes more likely. orientjchem.org
The nature of the substituents on the nitrogen atom profoundly influences the reaction rates and mechanisms of carbamoyl chlorides by altering the stability of the key acylium ion intermediate.
Alkyl Substituents: Electron-donating alkyl groups stabilize the positive charge on the acylium ion intermediate, thereby accelerating Sₙ1 reactions. For example, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of ethyl groups compared to methyl groups. nih.gov
Aryl Substituents: When aryl groups are attached to the nitrogen, their electronic effects can be more complex. Studies on N-aryl-N-methylcarbamoyl chlorides show that these reactions also proceed via an Sₙ1 mechanism, with the substituent on the aromatic ring influencing the rate by modifying the electron-donating capacity of the nitrogen atom. nih.gov
The introduction of an acetyl group, as in N-acetyl-N-methylcarbamoyl chloride, represents a significant departure from simple alkyl or aryl substituents, introducing competing electronic effects that are critical to its reactivity.
Table 1: Relative Solvolysis Rates for Selected Carbamoyl Chlorides in 80% Ethanol at 25.0 °C
| Compound | Substituents (R₁, R₂) | Relative Rate (k_rel) | Probable Mechanism | Reference |
| N,N-Dimethylcarbamoyl Chloride | CH₃, CH₃ | 1.0 | Sₙ1 | nih.gov |
| N,N-Diethylcarbamoyl Chloride | C₂H₅, C₂H₅ | 4.2 | Sₙ1 | nih.gov |
| N-Methyl-N-phenylcarbamoyl Chloride | CH₃, C₆H₅ | Varies with T | Sₙ1 | nih.gov |
| N-Acetyl-N-methylcarbamoyl Chloride | COCH₃, CH₃ | < 1 (Expected) | Sₙ1/Sₙ2 Borderline | - |
Note: The relative rate for N-acetyl-N-methylcarbamoyl chloride is a predicted value based on electronic principles discussed in Section 3.2.
Impact of the N-Acetyl Moiety on Carbonylic Reactivity
The N-acetyl group introduces an imide-like structure, where the nitrogen atom is flanked by two carbonyl groups. This arrangement has a profound impact on the reactivity of the carbamoyl chloride functional group.
The reactivity of the carbamoyl carbonyl carbon is a balance of competing electronic effects. In a typical N,N-dialkylcarbamoyl chloride, the nitrogen atom acts as a π-electron donor through resonance, delocalizing its lone pair into the carbonyl group. libretexts.org This resonance effect reduces the electrophilicity of the carbonyl carbon and stabilizes the acylium ion intermediate formed during Sₙ1 reactions.
In N-acetyl-N-methylcarbamoyl chloride, this situation is drastically altered:
Inductive and Resonance Withdrawal: The acetyl group is strongly electron-withdrawing due to both the inductive effect of its carbonyl oxygen and a competing resonance effect. msu.edustudypug.com The nitrogen lone pair is delocalized across two carbonyl groups, significantly diminishing its ability to donate electron density to the carbamoyl carbonyl carbon.
Increased Electrophilicity: This reduced electron donation from the nitrogen atom makes the carbamoyl carbonyl carbon in N-acetyl-N-methylcarbamoyl chloride significantly more electron-deficient (more electrophilic) than in its N,N-dialkyl counterparts. libretexts.orgstudypug.com
Destabilization of the Sₙ1 Intermediate: The powerful electron-withdrawing nature of the N-acetyl group destabilizes the positive charge of the acylium ion intermediate. This effect would be expected to dramatically slow down a reaction proceeding through an Sₙ1 pathway. The increased electrophilicity of the carbonyl carbon, however, could make it more susceptible to a direct bimolecular attack (Sₙ2 or addition-elimination). libretexts.orgcreative-proteomics.com
Therefore, N-acetyl-N-methylcarbamoyl chloride is predicted to be less reactive in unimolecular solvolysis reactions than N,N-dimethylcarbamoyl chloride but potentially more reactive towards strong nucleophiles in a bimolecular fashion.
The close proximity of the two carbonyl groups within the N-acetyl-N-methyl moiety gives rise to significant intramolecular interactions that influence the molecule's conformation and reactivity.
Steric Hindrance and Dipole Repulsion: The two carbonyl groups and the methyl group create a sterically crowded environment around the nitrogen atom. Furthermore, the parallel alignment of the two C=O bond dipoles is electrostatically unfavorable, leading to repulsion. These factors create a significant barrier to rotation around the N-C(acetyl) and N-C(carbamoyl) bonds.
Conformational Preferences: The molecule will adopt a conformation that minimizes these repulsive forces. Theoretical studies on related N-acyl systems suggest that such molecules often deviate from planarity to relieve steric strain. nih.gov This fixed or restricted conformation can affect the accessibility of the carbamoyl carbonyl carbon for an incoming nucleophile, potentially hindering reaction.
n→π Interactions:* An intriguing possibility is the existence of an intramolecular n→π* interaction, where a lone pair from the oxygen of one carbonyl group donates electron density into the antibonding (π*) orbital of the other carbonyl group. nih.gov Such an interaction, if present, could stabilize a particular conformation and would also serve to decrease the electrophilicity of the acceptor carbonyl group, thereby modulating reactivity. nih.gov
The interplay of these steric and electronic intramolecular effects dictates the ground-state structure and energy of the molecule, which in turn influences the activation energy of its transformation reactions.
Kinetic Analyses of N-Acetyl-N-methylcarbamoyl Chloride Transformations
A hypothetical kinetic analysis would predict the following trends compared to N,N-dimethylcarbamoyl chloride:
Slower Sₙ1 Rate: The rate of unimolecular solvolysis would be significantly lower due to the electronic destabilization of the required acylium ion intermediate.
Higher Activation Enthalpy (ΔH≠): A higher enthalpy of activation would be expected for an Sₙ1 process, reflecting the energy cost of forming the unstable cation.
Less Positive (or Negative) Activation Entropy (ΔS≠): A shift towards a more ordered, bimolecular-like transition state would result in a less positive or even negative ΔS≠, moving away from the classic Sₙ1 profile.
Table 2: Predicted Kinetic Parameters for the Solvolysis of N-Acetyl-N-methylcarbamoyl Chloride vs. N,N-Dimethylcarbamoyl Chloride in Aqueous Solution
| Compound | Predicted k_rel (Sₙ1) | Predicted ΔH≠ (kcal/mol) | Predicted ΔS≠ (cal/mol·K) | Predicted Mechanism |
| N,N-Dimethylcarbamoyl Chloride | 1 (Reference) | ~20-22 | Positive (+5 to +10) | Sₙ1 |
| N-Acetyl-N-methylcarbamoyl Chloride | << 1 | > 25 | Negative or slightly positive | Borderline Sₙ1/Sₙ2 |
Note: This table presents illustrative, hypothetical data based on established mechanistic principles to highlight the expected kinetic consequences of the N-acetyl substituent. The values are not from direct experimental measurement.
Information regarding "N-acetyl-N-methylcarbamoyl chloride" is not available in the searched sources.
Extensive research has been conducted to find scientific literature concerning the reaction mechanisms and kinetic studies of the chemical compound N-acetyl-N-methylcarbamoyl chloride. Despite a thorough search for data on its solvolysis, the application of linear free energy relationships such as the Grunwald-Winstein equation, and the effects of solvents on its reaction rates and selectivity, no specific studies or datasets for this particular compound could be located in the available resources.
The search did yield a significant body of research on related compounds, such as N,N-dimethylcarbamoyl chloride and various N-aryl-N-methylcarbamoyl chlorides. For these analogous compounds, detailed kinetic analyses and mechanistic studies, including the application of the Grunwald-Winstein equation and examination of solvent effects, are well-documented in chemical literature. This body of work provides a general understanding of the reactivity of carbamoyl chlorides.
However, due to the strict requirement to focus solely on N-acetyl-N-methylcarbamoyl chloride, and the absence of specific data for this compound, it is not possible to generate the requested article with the specified content and structure. The scientific community has published extensively on the kinetics of other carbamoyl chlorides, but it appears that N-acetyl-N-methylcarbamoyl chloride has not been the subject of similar detailed investigation, or at least such studies are not available in the public domain through the searched databases.
Therefore, the requested article on the "" cannot be provided at this time.
Advanced Applications in Organic Synthesis and Derivatization
N-Acetyl-N-methylcarbamoyl Chloride as a Carbamoylating Reagent
Carbamoyl (B1232498) chlorides are well-established reagents for the introduction of a carbamoyl moiety onto various nucleophiles. This process, known as carbamoylation, is fundamental in the synthesis of a wide range of organic compounds.
Formation of Carbamate (B1207046) Derivatives
In principle, N-acetyl-N-methylcarbamoyl chloride could react with alcohols and phenols to form the corresponding carbamate esters. The reaction would likely proceed via a nucleophilic acyl substitution mechanism, where the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group. The presence of a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct.
A hypothetical reaction scheme is presented below:
However, specific examples, reaction conditions, and yields for this transformation using N-acetyl-N-methylcarbamoyl chloride are not documented in the available literature.
Synthesis of N-Acyl Carbamate Analogues
The synthesis of N-acyl carbamate analogues using N-acetyl-N-methylcarbamoyl chloride would involve its reaction with a suitable acylating agent or the derivatization of the resulting carbamate. The N-acetyl group already present in the molecule makes it an N-acyl carbamoyl chloride. Further acylation at the nitrogen atom is generally not feasible under standard conditions. Therefore, the synthesis of N-acyl carbamate analogues would likely involve the initial formation of a carbamate, followed by modification of other parts of the molecule. Without specific research, any discussion remains speculative.
Utility in Complex Molecule Construction
The utility of specific reagents in the synthesis of complex molecules is demonstrated through their application in multi-step total syntheses or the construction of key structural motifs.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
While carbamates are a common functional group in many pharmaceuticals, the specific use of N-acetyl-N-methylcarbamoyl chloride in the synthesis of such scaffolds is not reported. Its potential role would be as a building block to introduce the N-acetyl-N-methylcarbamoyl group into a larger, more complex molecule that forms the core of a pharmacologically active compound.
Derivatization Strategies for Biologically Active Molecules
Derivatization of biologically active molecules is often performed to modify their physicochemical properties, such as solubility, stability, or bioavailability. N-acetyl-N-methylcarbamoyl chloride could theoretically be used to derivatize molecules containing free hydroxyl or amino groups. However, there are no published studies detailing such derivatization strategies for known biologically active compounds.
Contributions to Agrochemical and Polymer Chemistry Intermediates
Carbamate-based compounds have significant applications in the agrochemical industry as pesticides and herbicides. In polymer chemistry, the carbamate linkage is a key component of polyurethanes. While other carbamoyl chlorides are used in these fields, the contribution of N-acetyl-N-methylcarbamoyl chloride as an intermediate in the synthesis of agrochemicals or polymers is not described in the available scientific literature.
Precursors to Insecticides and Herbicides
The carbamate functional group is the cornerstone of a major class of pesticides, including both insecticides and herbicides. These compounds typically function by inhibiting key enzymes in the target organisms. Carbamoyl chlorides are critical precursors in the synthesis of these agrochemicals.
Detailed Research Findings:
The primary route for synthesizing carbamate pesticides involves the reaction of a carbamoyl chloride with an alcohol, phenol, or oxime. In this context, N-acetyl-N-methylcarbamoyl chloride could theoretically be employed to produce N-acetyl-N-methylcarbamates. The general reaction is as follows:
R-OH + Cl-C(=O)N(CH₃)(C(=O)CH₃) → R-O-C(=O)N(CH₃)(C(=O)CH₃) + HCl
Many carbamate insecticides, such as Carbofuran and Aldicarb, are known to be potent inhibitors of the enzyme acetylcholinesterase (AChE) in insects. wikipedia.orgepa.gov The carbamoyl moiety of the insecticide binds to the active site of AChE, leading to the inactivation of the enzyme, disruption of nerve function, and eventual death of the insect. The efficacy of a hypothetical insecticide derived from N-acetyl-N-methylcarbamoyl chloride would depend on two key factors:
The carbamoyl moiety : The electronic and steric properties of the N-acetyl-N-methylcarbamoyl group would influence the rate of carbamoylation of the target enzyme and the stability of the resulting inhibited enzyme.
Similarly, carbamate herbicides disrupt metabolic processes unique to plants, such as inhibiting photosynthesis or fatty acid synthesis. N-substituted carbamoyl chlorides are valuable intermediates for creating a diverse range of these compounds. google.com The use of N-acetyl-N-methylcarbamoyl chloride would result in herbicides with a novel N-acyl-N-alkylcarbamate structure, the herbicidal activity of which would require empirical investigation.
Table 1: Representative Carbamate Pesticides and their Precursor Type This table shows common pesticides and the class of carbamoyl chloride or isocyanate used in their synthesis to illustrate the potential role of N-acetyl-N-methylcarbamoyl chloride.
| Pesticide | Type | Precursor Type |
| Carbofuran | Insecticide | Methyl isocyanate (related to Methylcarbamoyl chloride) |
| Aldicarb | Insecticide | Methyl isocyanate (related to Methylcarbamoyl chloride) |
| Methomyl | Insecticide | Methylcarbamoyl chloride |
| Pretilachlor | Herbicide | Chloroacetyl chloride and N-alkylaniline derivative environmentclearance.nic.in |
Intermediates in Polyurethane and Peptide Synthesis
The reactivity of the carbamoyl chloride group also positions it as a useful building block in polymer chemistry and the synthesis of complex biomolecules like peptides.
Polyurethane Synthesis:
Polyurethanes are polymers characterized by the presence of carbamate (urethane) linkages in their backbone. The conventional industrial synthesis of polyurethanes involves the reaction of di- or poly-isocyanates with polyols. Carbamoyl chlorides are chemically related to isocyanates and can serve as alternative reagents for generating urethane (B1682113) bonds, particularly in specialized applications where the use of volatile isocyanates is undesirable. wikipedia.org
The reaction of N-acetyl-N-methylcarbamoyl chloride with an alcohol (R-OH) would yield an N-acetyl-N-methyl-substituted urethane. If a di-functional carbamoyl chloride or a polyol were used, polymerization could occur. This approach is not standard in large-scale polyurethane production but can be valuable in fine chemical synthesis for creating specific carbamate-containing molecules.
Peptide Synthesis:
In peptide synthesis, carbamoyl chlorides can be used as reagents for derivatizing amino acids or peptide chains. The N-terminus of a peptide, for example, could react with N-acetyl-N-methylcarbamoyl chloride to form a terminal urea (B33335) derivative. This can be a strategy for modifying the properties of a peptide, such as its stability or receptor-binding affinity.
Furthermore, the synthesis of complex molecules often requires "protecting groups" to mask reactive functionalities while other parts of the molecule are being modified. While not a standard protecting group like Boc or Fmoc, the N-acetyl-N-methylcarbamoyl group could theoretically be used to block an amine or alcohol function during a synthetic sequence. youtube.com More commonly, related compounds like N-methoxy-N-methylcarbamoyl chloride are used as reagents to create Weinreb amides, which are stable intermediates useful for synthesizing ketones. orgsyn.org
The application in peptide synthesis is highly specialized. For instance, N-methylated amino acids are incorporated into peptides to increase their resistance to enzymatic degradation and improve cell permeability. nih.gov While N-acetyl-N-methylcarbamoyl chloride would not directly achieve this, its role highlights the importance of N-substituted moieties in modifying peptide structures.
Table 2: Potential Reactions in Synthesis This interactive table summarizes the potential synthetic transformations involving N-acetyl-N-methylcarbamoyl chloride.
| Reactant | Functional Group | Product Class | Application Area |
| Alcohol (R-OH) | Hydroxyl | N-acetyl-N-methylcarbamate | Agrochemicals, Polymer Chemistry |
| Phenol (Ar-OH) | Phenolic Hydroxyl | N-acetyl-N-methylcarbamate | Agrochemicals, Pharmaceuticals |
| Amine (R-NH₂) | Primary Amine | N'-acetyl-N'-methyl-N-substituted Urea | Fine Chemical Synthesis |
| Amino Acid (N-terminus) | Primary Amine | N-terminally capped peptide | Peptide Modification |
Computational and Theoretical Investigations of N Acetyl N Methylcarbamoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-acetyl-N-methylcarbamoyl chloride. These methods provide a detailed picture of the molecule's electronic landscape and conformational possibilities.
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
The electronic structure of N-acetyl-N-methylcarbamoyl chloride is key to its reactivity. The molecule contains a highly electrophilic carbonyl carbon within the carbamoyl (B1232498) chloride group, a feature that is central to its chemical behavior. The presence of both an acetyl group and a methyl group attached to the nitrogen atom influences the electronic environment.
Theoretical studies on analogous carbamate (B1207046) derivatives using methods like the simple LCAO MO method have been employed to calculate total π electron density and superdelocalizability for nucleophilic reactivity. semanticscholar.org For instance, in related phenyl N-methyl carbamate derivatives, a parallel relationship has been observed between the calculated indices of the carbonyl carbon atoms and the rate constants of their reactions with enzymes. semanticscholar.org It is anticipated that similar calculations for N-acetyl-N-methylcarbamoyl chloride would reveal a significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The nitrogen lone pair is expected to have some delocalization over the N-C=O system, giving the C-N bond a degree of double-bond character. researchgate.net
Conformational Analysis and Rotational Barriers
The presence of rotatable bonds in N-acetyl-N-methylcarbamoyl chloride leads to various possible conformations. Of particular interest is the rotation around the C-N bond of the carbamoyl group. In amides and carbamates, this rotation is typically hindered due to the partial double bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair. researchgate.netmsu.edu
For similar molecules like N,N-dimethylcarbamoyl chloride, gas-phase studies have determined the free activation energies for internal rotation to be lower than in the condensed phase. gac.edu For example, the rotational barrier in N,N-dimethylcarbamyl chloride is reported to be around 16.8 kcal/mol in the liquid phase. gac.edu In the case of acetyl halides such as acetyl chloride, the rotational barrier of the methyl group has been investigated using NMR relaxation times and computational methods like Density Functional Theory (DFT). nih.govnih.gov These studies show that the hindering potential is primarily three-fold and influenced by the functional group. nih.gov For N-acetyl-N-methylcarbamoyl chloride, it is expected that there would be a significant rotational barrier around the N-C(O)Cl bond. Computational studies on N-acetyl-L-cysteine-N-methylamide using ab initio and DFT methods have explored the full conformational space, identifying numerous stable structures and the transition states connecting them. nih.gov A similar exhaustive conformational analysis of N-acetyl-N-methylcarbamoyl chloride would be necessary to fully characterize its potential energy surface.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential reaction pathways of N-acetyl-N-methylcarbamoyl chloride, particularly in its reactions with nucleophiles.
Transition State Characterization for Nucleophilic Attack
The primary reaction of N-acetyl-N-methylcarbamoyl chloride is expected to be nucleophilic acyl substitution at the carbamoyl carbonyl carbon, leading to the displacement of the chloride ion. Computational modeling can be used to characterize the transition state of this process. For related carbamoyl chlorides, solvolysis reactions are often proposed to proceed through an ionization mechanism with significant nucleophilic solvation of the developing carbamoyl cation. nih.gov
In general, nucleophilic attack on a carbonyl group can proceed through different mechanisms, and computational studies can help distinguish between them. unime.it For example, in the solvolysis of N-alkyl-N-arylcarbamoyl chlorides, a dissociative SN2 transition state has been proposed. nih.gov Lewis acid catalysis can also influence the reaction mechanism, potentially favoring a stepwise pathway by stabilizing a zwitterionic intermediate. bath.ac.uk Theoretical calculations can map the potential energy surface, locate the transition state structure, and calculate the activation energy barrier, providing a quantitative measure of the reaction's feasibility.
Solvent Environment Simulations and Implicit/Explicit Models
The solvent environment can have a profound impact on reaction rates and mechanisms. rsc.org Computational studies often employ both implicit and explicit solvent models to account for these effects. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation.
For carbamates, studies have shown that barriers to rotation about the C-N bond exhibit minimal dependence on the solvent. researchgate.net This has been attributed to the relatively small molecular dipole moment and the fact that the rotational barrier does not significantly increase in response to protonation or hydrogen bonding. researchgate.net In the context of solvolysis reactions of carbamoyl chlorides, the extended Grunwald-Winstein equation has been applied to analyze the effect of the solvent, providing insights into the degree of nucleophilic solvent assistance. nih.gov Computational simulations can provide a molecular-level explanation for these empirical observations by detailing the specific interactions between the solute and solvent molecules in the ground state and the transition state. rsc.org
Predictive Modeling for Novel Reactivity and Applications
Predictive modeling, often employing machine learning techniques, can accelerate the discovery of new reactions and applications for N-acetyl-N-methylcarbamoyl chloride. By training models on existing reaction data, it's possible to predict the outcomes of unknown reactions, including product selectivity and yield. nih.gov
For instance, models have been developed to predict the activation energies of nucleophilic aromatic substitution and to identify suitable reaction conditions for various coupling reactions. nih.gov While specific models for N-acetyl-N-methylcarbamoyl chloride may not exist, general reactivity models could potentially be applied to predict its behavior in different chemical environments. Furthermore, computational screening could be used to identify potential biological targets by docking the molecule into the active sites of various enzymes. Carbamates are known inhibitors of acetylcholinesterase, and computational docking studies could predict the binding affinity and mode of interaction of N-acetyl-N-methylcarbamoyl chloride with this and other enzymes. semanticscholar.orgnih.gov
Structure-Activity Relationship (SAR) Studies on N-Acylcarbamoyl Chlorides
Computational and theoretical studies on N-acetyl-N-methylcarbamoyl chloride provide valuable insights into its reactivity and potential as an acylating agent. While specific extensive research on this particular molecule is not widely documented, structure-activity relationship (SAR) studies on the broader class of N-acylcarbamoyl chlorides and related carbamoyl chlorides offer a strong basis for understanding its chemical behavior.
The reactivity of carbamoyl chlorides is significantly influenced by the nature of the substituents on the nitrogen atom. The presence of an acetyl group, an electron-withdrawing group, on the nitrogen in N-acetyl-N-methylcarbamoyl chloride is expected to increase the electrophilicity of the carbonyl carbon compared to dialkylcarbamoyl chlorides. This is because the acetyl group delocalizes the nitrogen's lone pair of electrons, reducing their donation to the carbonyl carbon and making it more susceptible to nucleophilic attack.
Conversely, the methyl group is an electron-donating group, which can slightly counteract the effect of the acetyl group. This electronic interplay governs the stability and reactivity of the molecule. Studies on related compounds have shown that electron-donating substituents on the nitrogen generally decrease the reaction rate of carbamoylation. rsc.org For instance, N,N-diethylcarbamoyl chloride, with two electron-donating alkyl groups, exhibits a slower reaction rate than N,N-dimethylcarbamoyl chloride. rsc.org
In the context of biological activity, SAR studies on related compounds have highlighted the importance of the acyl and alkyl substituents on the nitrogen of the carbamoyl group. For example, in a series of platelet-activating factor (PAF) antagonists, the nature of the acyl substituent on the nitrogen atom of the carbamoyl group was found to strongly influence the antagonist activity. nih.gov Specifically, an N-acetyl group was found to be a key feature in one of the most potent compounds. nih.govlookchem.com This suggests that the acetyl group in N-acetyl-N-methylcarbamoyl chloride could be a crucial determinant for potential biological interactions.
The following table summarizes the general influence of N-substituents on the properties of carbamoyl chlorides, which can be extrapolated to understand the characteristics of N-acetyl-N-methylcarbamoyl chloride.
| N-Substituent Type | Influence on Carbonyl Electrophilicity | Influence on Reactivity | General Stability |
| Electron-Donating (e.g., Alkyl) | Decreases | Decreases | Generally stable |
| Electron-Withdrawing (e.g., Acyl) | Increases | Increases | Potentially less stable |
| Sterically Bulky Groups | May hinder nucleophilic attack | May decrease reactivity | Increases |
Design of Catalytic Systems for Specific Transformations
The reactivity of N-acetyl-N-methylcarbamoyl chloride makes it a potentially valuable synthon in a variety of chemical transformations, particularly in acylation reactions. The design of efficient catalytic systems is crucial for controlling the selectivity and efficiency of these reactions. Both transition metal catalysis and organocatalysis have been employed for transformations involving carbamoyl chlorides.
Transition Metal Catalysis:
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the transformation of carbamoyl chlorides. These reactions allow for the formation of C-C, C-N, and C-O bonds, leading to the synthesis of amides, esters, and ketones. For instance, palladium catalysts have been successfully used in the Suzuki-type cross-coupling of arylboronic acids with carbamoyl chlorides to produce aryl amides. thieme-connect.comresearchgate.net The catalytic cycle for such reactions is often proposed to involve a Pd(II)/Pd(IV) mechanism, where the palladium catalyst undergoes oxidative addition to the carbamoyl chloride. nih.govacs.org
The design of the catalytic system, including the choice of palladium precursor, ligand, and base, is critical for the success of these transformations. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The reaction conditions, such as solvent and temperature, also play a significant role. thieme-connect.com Given the reactivity of N-acetyl-N-methylcarbamoyl chloride, a well-designed palladium catalytic system could enable its use in a variety of cross-coupling reactions to synthesize complex amides.
Nickel-catalyzed reactions have also been developed for the transformation of carbamoyl chlorides, particularly in the context of enantioselective carbamoylation of alkenes. nih.gov These systems often employ chiral ligands to induce stereoselectivity, leading to the formation of valuable chiral lactams. nih.gov The design of such a system for N-acetyl-N-methylcarbamoyl chloride would require careful selection of the nickel source and a suitable chiral ligand to achieve high enantioselectivity.
Organocatalysis:
In addition to transition metal catalysis, organocatalytic systems offer a complementary approach for the transformation of carbamoyl chlorides. Nucleophilic organic catalysts have been used to generate carbamoyl radicals from carbamoyl chlorides under photochemical conditions. nih.govrsc.org This strategy involves the activation of the carbamoyl chloride by a nucleophilic catalyst, followed by homolytic cleavage of the resulting intermediate upon irradiation with visible light. rsc.org The generated carbamoyl radicals can then participate in various bond-forming reactions, such as Giese-type additions to electron-poor olefins. nih.gov
The design of such a photocatalytic system for N-acetyl-N-methylcarbamoyl chloride would involve selecting an appropriate organic photocatalyst, a light source (e.g., blue LEDs), and suitable reaction conditions to efficiently generate the corresponding N-acetyl-N-methylcarbamoyl radical. This approach would open up new avenues for the application of this compound in radical-mediated transformations.
Furthermore, chiral squaramide catalysts have been employed for the enantioselective allylation of N-carbamoyl α-chloroglycinates, demonstrating the potential of hydrogen-bond-donating organocatalysts in activating carbamoyl chloride-related substrates. beilstein-journals.org This suggests that similar organocatalytic strategies could be developed for stereoselective reactions involving N-acetyl-N-methylcarbamoyl chloride.
Future Directions and Emerging Research Avenues for N Acetyl N Methylcarbamoyl Chloride
Development of Greener Synthetic Routes and Methodologies
Traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene (B1210022). wikipedia.org The development of environmentally benign alternatives is a key area of future research.
Key Research Thrusts:
Phosgene-Free Routes: A significant push is toward replacing phosgene with safer, solid, or in-situ generated alternatives like triphosgene (B27547). researchgate.net Research into using urea (B33335) as an eco-friendly carbonyl source for carbamate (B1207046) synthesis could also be adapted, minimizing the use of toxic inputs. organic-chemistry.org
Biocatalysis: The use of enzymes for organic synthesis, known as biocatalysis, presents a powerful green alternative. acs.org Future studies could explore the enzymatic synthesis of N-acetyl-N-methylcarbamoyl chloride or its precursors, leveraging the high stereospecificity and milder reaction conditions offered by biocatalysts to reduce waste and energy consumption. acs.orgnih.gov
Sustainable Solvents and Catalysts: Moving away from chlorinated solvents, which are common in current protocols, towards greener solvents like biomass-derived options (e.g., GVL, 2-MeTHF) is an important goal. researchgate.net The development of recyclable, heterogeneous catalysts, such as silica (B1680970) sulfuric acid, can also contribute to more sustainable processes by simplifying purification and reducing waste. researchgate.net
Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Future synthetic designs for N-acetyl-N-methylcarbamoyl chloride will likely focus on improving atom economy, for instance, through catalytic cycles that regenerate reagents.
Table 1: Comparison of Synthetic Reagents for Carbamoylation
| Reagent | Traditional Approach | Greener Alternative | Key Advantage of Alternative |
|---|---|---|---|
| Carbonyl Source | Phosgene Gas | Triphosgene (solid), Urea | Reduced handling hazard, improved safety profile, eco-friendly. researchgate.netorganic-chemistry.org |
| Solvent | Dichloroethane, Benzene | 2-MeTHF, GVL, Water | Biomass-derived, lower toxicity, reduced environmental impact. researchgate.net |
| Catalysis | Stoichiometric bases | Enzymes, Recyclable solid acids | High selectivity, mild conditions, catalyst can be recovered and reused. acs.orgresearchgate.net |
Exploration of Novel Catalytic Systems and Reaction Conditions
The reactivity of the acyl chloride group in N-acetyl-N-methylcarbamoyl chloride makes it a prime candidate for a wide range of transition metal-catalyzed transformations. rsc.org While classical applications involve reactions with nucleophiles, emerging research focuses on leveraging modern catalysis to forge new types of chemical bonds.
Key Research Thrusts:
Transition Metal Catalysis: Palladium and nickel catalysts have shown immense utility in activating carbamoyl chlorides for cross-coupling reactions, C–H functionalization, and domino reactions. rsc.orgrsc.orgscispace.com Future work will likely involve applying these systems to N-acetyl-N-methylcarbamoyl chloride to synthesize complex amides and heterocyclic structures that are otherwise difficult to access. researchgate.net The highly reactive nature of the acyl group allows for facile oxidative addition to low-valent transition metals, which is a key step in these catalytic cycles. rsc.org
Photoredox Catalysis: Light-driven reactions offer mild and highly specific ways to generate reactive intermediates. researchgate.net Photochemical methods can generate carbamoyl radicals from carbamoyl chlorides, which can then participate in reactions like Giese additions. nih.govrsc.org Exploring the photochemical activation of N-acetyl-N-methylcarbamoyl chloride could unlock novel reaction pathways that are not accessible through thermal methods.
Enantioselective Transformations: The development of chiral catalysts could enable the use of N-acetyl-N-methylcarbamoyl chloride in asymmetric synthesis, providing access to stereodefined lactams and other chiral amide-containing molecules. researchgate.net This represents a significant step towards creating high-value, complex molecules from a simple building block.
Table 2: Emerging Catalytic Applications for Carbamoyl Chlorides
| Catalytic System | Reaction Type | Key Finding / Potential Application | Reference |
|---|---|---|---|
| Palladium(II) | Intramolecular C–H Activation | Enables the synthesis of complex nitrogen-containing heterocycles by forming new C-N bonds. | rsc.org |
| Nickel/Photocatalyst | Asymmetric Acyl-Carbamoylation | Merges photochemistry and transition metal catalysis to achieve highly enantioselective difunctionalization of alkenes. | scispace.com |
| Organic Catalyst (Dithiocarbamate) | Photochemical Radical Generation | Uses low-energy light to generate carbamoyl radicals for Giese-type additions under mild conditions. | nih.govrsc.org |
| Palladium(0) | Domino Heck-Silylation | Provides access to versatile silylated oxindoles from alkene-tethered carbamoyl chlorides. | scispace.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and use of reactive intermediates like N-acetyl-N-methylcarbamoyl chloride can be significantly enhanced by modern laboratory technologies such as continuous flow chemistry and automated synthesis.
Key Research Thrusts:
Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates scaling. nih.gov For the synthesis of N-acetyl-N-methylcarbamoyl chloride, flow chemistry could enable the safe on-demand generation and immediate use of the compound, avoiding the need to store a reactive and potentially unstable chemical. researchgate.net This approach is particularly advantageous for reactions involving hazardous reagents or intermediates. nih.gov
Automated Synthesis: Automated platforms can perform multi-step syntheses with high reproducibility and efficiency, making them ideal for creating libraries of compounds for screening or for process optimization. sigmaaldrich.com Integrating the synthesis of N-acetyl-N-methylcarbamoyl chloride into an automated workflow would allow for its rapid reaction with various substrates, accelerating the discovery of new derivatives and applications. sigmaaldrich.comresearchgate.net Such systems can perform sequences of reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.com
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights
A deeper understanding of the reaction mechanisms involving N-acetyl-N-methylcarbamoyl chloride is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are at the forefront of this effort.
Key Research Thrusts:
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy are powerful tools for detecting and characterizing short-lived reactive intermediates, such as radicals or excited states. nih.govrsc.org Applying these methods to reactions of N-acetyl-N-methylcarbamoyl chloride, particularly photochemical processes, can provide direct evidence of proposed mechanisms and intermediate structures. nih.gov
Advanced NMR and Mass Spectrometry: Multi-dimensional NMR techniques (e.g., HMBC) and high-resolution mass spectrometry (HRMS) are indispensable for unambiguously determining the structure of complex products and intermediates. nih.gov These methods have been used to reveal unexpected regioselectivity in carbamoylation reactions, providing crucial mechanistic clues that challenge previous assumptions. nih.gov
Computational Chemistry: Theoretical calculations, often used in conjunction with experimental data, can offer profound insights into reaction pathways, transition states, and selectivity. acs.org For instance, calculations can explain why a particular C-H bond is activated over another or elucidate the role of additives in a catalytic cycle. acs.org Future studies on N-acetyl-N-methylcarbamoyl chloride will undoubtedly leverage computational chemistry to rationalize experimental observations and predict new reactivity.
Q & A
Q. What are the established synthetic protocols for preparing N-acetyl-N-methylcarbamoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves reacting N-acetyl-N-methylamine with chlorinating agents such as phosgene, thionyl chloride (SOCl₂), or oxalyl chloride. For example, phosgene gas can be introduced under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions. Reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to chlorinating agent) and controlled temperature are critical to achieving yields above 70%. Post-reaction purification via fractional distillation or recrystallization ensures high purity .
Q. How can researchers characterize the purity and structure of N-acetyl-N-methylcarbamoyl chloride using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for acetyl (δ ~2.1 ppm, singlet) and methyl groups (δ ~3.0 ppm, singlet). ¹³C NMR confirms the carbonyl (C=O) at δ ~165–170 ppm.
- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~650 cm⁻¹ (C-Cl) are diagnostic.
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–230 nm) and ESI-MS ([M+Cl]⁻ adduct) validate molecular weight and purity. NIST databases provide reference spectra for cross-validation .
Q. What are the common nucleophilic reactions of N-acetyl-N-methylcarbamoyl chloride, and how do solvent choices affect these reactions?
Methodological Answer: The compound reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or ureas. For example:
- Amine Reactions : In anhydrous THF or DCM, primary amines yield N-acetyl-N-methylurea derivatives. Polar aprotic solvents enhance reactivity by stabilizing the transition state.
- Alcohol Reactions : Use of pyridine as a base in toluene facilitates esterification. Side reactions (e.g., hydrolysis) are minimized by avoiding protic solvents like water or ethanol .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying the hydrolysis kinetics of N-acetyl-N-methylcarbamoyl chloride under varying pH conditions?
Methodological Answer: Hydrolysis follows pseudo-first-order kinetics. At pH < 3, acid-catalyzed cleavage of the C-Cl bond dominates, generating N-acetyl-N-methylcarbamic acid, which decarboxylates to methylacetamide. At pH 7–9, hydroxide ion attack at the carbonyl carbon leads to carbamate intermediates. Rate constants (k) are determined via UV-Vis monitoring of chloride release. Activation energy (Eₐ) calculations reveal solvent-dependent transition states .
Q. How does the steric and electronic environment of the acetyl and methyl groups influence reactivity compared to other carbamoyl chlorides?
Methodological Answer: The acetyl group increases electrophilicity at the carbonyl carbon via electron-withdrawing effects, accelerating nucleophilic substitution. However, steric hindrance from the N-methyl group reduces accessibility for bulky nucleophiles (e.g., tert-butylamine). Comparative studies with N-cyclobutyl-N-methylcarbamoyl chloride (less steric hindrance) show 20–30% higher reaction rates with secondary amines .
Q. What strategies mitigate decomposition during storage and handling of N-acetyl-N-methylcarbamoyl chloride in laboratory settings?
Methodological Answer:
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation.
- Handling : Use anhydrous solvents (e.g., freshly distilled DCM) and molecular sieves during reactions.
- Stability Assays : Periodic FT-IR analysis detects hydrolytic degradation (broad O-H stretches at ~3300 cm⁻¹). Shelf life extends to 6 months with <5% decomposition under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
